2-Cyclopropylethane-1-sulfonamide

Description

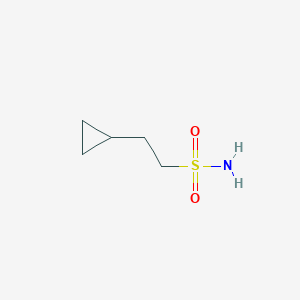

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropylethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c6-9(7,8)4-3-5-1-2-5/h5H,1-4H2,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDKBBYYNMLJKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Cyclopropylethane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Synthesis of 2-Cyclopropylethane-1-sulfonamide

The synthesis of this compound can be envisioned as a multi-step process, beginning with the preparation of the key intermediate, 2-cyclopropylethylamine, followed by its conversion to the final sulfonamide product.

Synthesis of 2-Cyclopropylethylamine

A potential route to 2-cyclopropylethylamine begins with the commercially available 2-cyclopropylethanol. The alcohol can be converted to an amine through a two-step process involving the formation of an alkyl halide followed by nucleophilic substitution with an amine source.

Experimental Protocol: Synthesis of 2-Cyclopropylethylamine

-

Step 1: Synthesis of (2-bromoethyl)cyclopropane from 2-Cyclopropylethanol

-

To a stirred solution of 2-cyclopropylethanol (1.0 eq) in a suitable solvent such as dichloromethane at 0 °C, phosphorus tribromide (0.4 eq) is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is then carefully quenched by the slow addition of water.

-

The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield (2-bromoethyl)cyclopropane.

-

-

Step 2: Synthesis of 2-Cyclopropylethylamine from (2-bromoethyl)cyclopropane

-

(2-bromoethyl)cyclopropane (1.0 eq) is dissolved in a suitable solvent like ethanol, and a concentrated aqueous solution of ammonia (excess) is added.

-

The mixture is heated in a sealed vessel at 100 °C for 24 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is taken up in water and the pH is adjusted to >12 with a strong base (e.g., NaOH).

-

The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

-

The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford 2-cyclopropylethylamine.

-

Synthesis of this compound

The final step in the synthesis involves the reaction of 2-cyclopropylethylamine with a suitable sulfonylating agent. A common method for the preparation of primary sulfonamides is the reaction of a primary amine with a sulfonyl chloride, followed by reaction with ammonia.

Experimental Protocol: Synthesis of this compound

-

Step 1: Preparation of Cyclopropylethanesulfonyl Chloride

-

A plausible method for the synthesis of cyclopropylethanesulfonyl chloride involves the oxidative chlorination of a corresponding thiol or disulfide. Given the challenges in preparing the specific thiol, an alternative is direct chlorosulfonation of a suitable precursor, though this can be harsh. A more controlled synthesis might involve the reaction of a Grignard reagent derived from (2-bromoethyl)cyclopropane with sulfur dioxide followed by chlorination.

-

-

Step 2: Reaction of 2-Cyclopropylethylamine with Cyclopropylethanesulfonyl Chloride (Illustrative)

-

Alternatively, and more directly for the synthesis of the title compound, 2-cyclopropylethylamine can be reacted with sulfuryl chloride in the presence of a base, followed by treatment with ammonia.

-

To a solution of 2-cyclopropylethylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in an inert solvent like dichloromethane at 0 °C, sulfuryl chloride (1.1 eq) is added dropwise.

-

The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

-

The reaction mixture is then cooled again to 0 °C and a solution of ammonia in a suitable solvent (e.g., methanol) is added.

-

The mixture is stirred for an additional 2 hours at room temperature.

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield this compound.

-

Characterization of this compound

As no experimental data for this compound is publicly available, the following sections provide predicted characterization data based on the analysis of structurally similar compounds.

Physical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C5H11NO2S |

| Molecular Weight | 149.21 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Boiling Point | Not available |

Spectroscopic Data (Predicted)

2.2.1. 1H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the cyclopropyl and ethyl groups.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.8 - 5.2 | br s | 2H | -SO2NH2 |

| ~3.1 - 3.3 | t | 2H | -CH2-SO2- |

| ~1.5 - 1.7 | q | 2H | -CH2-CH2-SO2- |

| ~0.7 - 0.9 | m | 1H | Cyclopropyl CH |

| ~0.4 - 0.6 | m | 2H | Cyclopropyl CH2 |

| ~0.0 - 0.2 | m | 2H | Cyclopropyl CH2 |

2.2.2. 13C NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~55 | -CH2-SO2- |

| ~35 | -CH2-CH2-SO2- |

| ~10 | Cyclopropyl CH |

| ~5 | Cyclopropyl CH2 |

2.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of a sulfonamide is characterized by strong absorptions from the S=O stretching vibrations.[1][2]

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3400 - 3200 | Strong, Broad | N-H stretching (sulfonamide) |

| ~2950 - 2850 | Medium | C-H stretching (alkyl) |

| ~1350 - 1310 | Strong | Asymmetric SO2 stretching |

| ~1160 - 1140 | Strong | Symmetric SO2 stretching |

2.2.4. Mass Spectrometry (Predicted)

The mass spectrum of this compound under electrospray ionization (ESI) is expected to show the protonated molecular ion [M+H]+. A characteristic fragmentation pattern for sulfonamides is the loss of SO2 (64 Da).[3][4][5]

| m/z | Interpretation |

| 150.06 | [M+H]+ |

| 86.11 | [M+H - SO2]+ |

Visualizations

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Hypothetical Signaling Pathway Inhibition

While the specific biological activity of this compound is unknown, many sulfonamide-containing compounds are known to be inhibitors of various enzymes. The diagram below illustrates a hypothetical scenario where this compound acts as an enzyme inhibitor.

References

- 1. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]

- 2. rsc.org [rsc.org]

- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 2-Cyclopropylethane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known and predicted physicochemical properties of 2-Cyclopropylethane-1-sulfonamide. It is intended for research and development purposes. It is important to note that experimentally determined data for this specific compound is limited in publicly accessible literature. Therefore, some sections of this guide are based on established principles for sulfonamides and cyclopropyl-containing molecules, alongside computational predictions.

Introduction

This compound is a chemical compound featuring a sulfonamide functional group and a cyclopropyl moiety. The sulfonamide group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents with antibacterial, anti-inflammatory, and diuretic properties, among others. The cyclopropyl ring is a valuable structural motif in drug design, often introduced to enhance metabolic stability, improve potency, and modulate the physicochemical properties of a molecule. This guide aims to consolidate the available information on the physicochemical characteristics of this compound, provide detailed hypothetical experimental protocols for their determination, and offer insights into its potential relevance in drug discovery.

Physicochemical Properties

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1487784-84-8 | Commercial Supplier |

| Molecular Formula | C₅H₁₁NO₂S | Commercial Supplier[1] |

| Molecular Weight | 149.21 g/mol | Commercial Supplier[1] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Aqueous Solubility | Data not available | - |

| pKa (acidic proton on N) | Predicted to be around 10-11 (based on similar sulfonamides) | General Chemical Knowledge |

| logP (predicted) | 0.4 | PubChem[2] |

Experimental Protocols

The following sections outline detailed, generalized experimental protocols that can be employed to determine the key physicochemical properties of this compound. These protocols are based on standard laboratory practices for small organic molecules.

A plausible synthetic route for this compound would involve the reaction of 2-cyclopropylethane-1-sulfonyl chloride with ammonia. The intermediate sulfonyl chloride can be prepared from the corresponding sulfonic acid or via oxidation of a thiol.

Workflow for a potential synthesis:

References

In-depth Technical Guide: 2-Cyclopropylethane-1-sulfonamide (CAS 1487784-84-8)

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Overview of 2-Cyclopropylethane-1-sulfonamide (CAS 1487784-84-8)

Executive Summary

This document provides a comprehensive technical overview of the chemical compound this compound, identified by the CAS number 1487784-84-8. The purpose of this guide is to consolidate the available scientific and technical information regarding this molecule to support research and development efforts. However, a thorough search of publicly available scientific literature and patent databases has revealed a significant lack of published data for this specific compound.

While the molecule is commercially available as a building block for chemical synthesis, there is no substantive information regarding its biological activity, mechanism of action, or specific applications in drug discovery. This guide will present the known chemical properties and then discuss the potential applications and research directions based on the general understanding of the sulfonamide and cyclopropyl moieties, which are common pharmacophores in medicinal chemistry.

Chemical Properties and Data

Based on information from chemical suppliers, the fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1487784-84-8 | Chemical Supplier Catalogs |

| Molecular Formula | C₅H₁₁NO₂S | Chemical Supplier Catalogs |

| Molecular Weight | 149.21 g/mol | Chemical Supplier Catalogs |

| IUPAC Name | This compound | Chemical Supplier Catalogs |

| SMILES | C1CC1CCS(=O)(=O)N | Chemical Supplier Catalogs |

| Physical Form | Solid (presumed) | Inferred from typical small molecules of this class |

| Solubility | No data available | - |

| Melting Point | No data available | - |

| Boiling Point | No data available | - |

Synthesis and Manufacturing

Detailed, peer-reviewed synthetic routes specifically for this compound are not available in the current body of scientific literature. However, based on general principles of organic chemistry, a plausible synthetic pathway can be proposed.

A potential synthetic workflow is outlined below. It is important to note that this is a theoretical pathway and would require experimental validation.

Potential Biological Activity and Signaling Pathways (Theoretical)

In the absence of specific data for this compound, we can hypothesize its potential biological activities based on the well-established roles of the sulfonamide and cyclopropyl groups in medicinal chemistry.

Sulfonamide Moiety: The sulfonamide group is a key feature in a wide range of pharmaceuticals, most notably in antibacterial drugs (sulfa drugs). These drugs act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria. Inhibition of this pathway disrupts DNA synthesis and repair, leading to a bacteriostatic effect.

The general mechanism of action for sulfonamide antibacterial drugs is depicted below.

Cyclopropyl Moiety: The cyclopropyl group is often incorporated into drug candidates to improve metabolic stability, enhance binding affinity to target proteins, and modulate lipophilicity. Its rigid, three-dimensional structure can provide favorable interactions within a protein's binding pocket.

Future Research Directions

Given the lack of available data, the following experimental workflow is proposed for the initial investigation of this compound.

Conclusion

This compound (CAS 1487784-84-8) is a commercially available chemical compound with potential for application in drug discovery, largely inferred from the known properties of its constituent chemical moieties. At present, there is a significant void in the scientific literature regarding its synthesis, biological activity, and mechanism of action. This document serves as a foundational guide and a call for further research to elucidate the therapeutic potential of this molecule. The proposed theoretical frameworks and experimental workflows provide a starting point for researchers interested in exploring the properties and applications of this compound.

The Ascendant Therapeutic Potential of Novel Cyclopropyl Sulfonamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the cyclopropyl moiety into sulfonamide scaffolds has emerged as a powerful strategy in modern medicinal chemistry, yielding a new generation of therapeutic candidates with enhanced potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the burgeoning field of novel cyclopropyl sulfonamides, summarizing their diverse biological activities, presenting key quantitative data, detailing relevant experimental protocols, and visualizing the underlying scientific principles.

Core Biological Activities and Quantitative Data

Novel cyclopropyl sulfonamides have demonstrated significant therapeutic potential across a range of disease areas, including oncology, metabolic disorders, and infectious diseases. The unique structural and electronic properties of the cyclopropyl group often contribute to improved target engagement and metabolic stability.

Anticancer Activity

A significant area of investigation for cyclopropyl sulfonamides is in the development of novel anticancer agents. These compounds have shown efficacy as both inhibitors of key signaling pathways and as disruptors of cellular machinery essential for cancer cell proliferation.

A particularly promising application is in overcoming acquired resistance to existing cancer therapies. Certain cyclopropyl sulfonamide derivatives have been designed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), specifically targeting the C797S mutation that confers resistance to third-generation EGFR inhibitors like osimertinib in non-small cell lung cancer (NSCLC).

| Compound ID | Target | Cell Line | IC50 (µM) | Reference |

| 8l | EGFRL858R/T790M/C797S | BaF3 | 0.0012 | |

| 8l | EGFRDel19/T790M/C797S | BaF3 | 0.0013 | |

| 8h | EGFRL858R/T790M/C797S | BaF3 | 0.0042 | |

| 8h | EGFRDel19/T790M/C797S | BaF3 | 0.0034 | |

| 8h | EGFR mutant | H1975 | 0.013 | |

| 8h | EGFR mutant | PC9 | 0.019 | |

| 5d | EGFRC797S | PC9 | Not specified |

IC50: Half-maximal inhibitory concentration.

Another anticancer mechanism exhibited by some cyclopropyl sulfonamides is the inhibition of tubulin polymerization. By interfering with microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

| Compound Class | Activity | Cancer Cell Lines | GI50 Range | Reference |

| 1,3-Oxazole Sulfonamides | Growth Inhibition | Leukemia | 44.7 - 48.8 nM |

GI50: 50% growth inhibition concentration.

Antidiabetic Activity

Cyclopropyl sulfonamides have been investigated as activators of glucokinase (GK), a key enzyme in glucose metabolism. By enhancing GK activity, these compounds can improve glycemic control.

| Compound Class | Target | Activity | Fold Activation (at 10 µM) | Reference |

| Cyclopropylic Sulfones and Sulfonamides | Glucokinase (GK) | GK Activation | Up to 7.5 |

Antiviral Activity

The versatility of the cyclopropyl sulfonamide scaffold extends to antiviral applications. Notably, derivatives have been identified with potent activity against SARS-CoV-2, the virus responsible for COVID-19.

| Compound ID | Target | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| 13c | SARS-CoV-2 | Vero | 0.88 | > 25 | 30.7 |

IC50: Half-maximal inhibitory concentration. CC50: 50% cytotoxic concentration. SI: Selectivity Index (CC50/IC50).

Antibacterial Activity

Novel sulfonamide derivatives, including those with cyclopropyl moieties, continue to be explored as antibacterial agents. Their mechanism often involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 5a | E. coli | 7.81 | |

| 9a | E. coli | 7.81 |

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the evaluation of novel cyclopropyl sulfonamides.

In Vitro EGFR Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against wild-type or mutant EGFR kinase.

General Procedure:

-

Recombinant human EGFR (wild-type or mutant) is incubated with a kinase buffer containing ATP and a specific substrate (e.g., a synthetic peptide).

-

The test compound is added at various concentrations.

-

The kinase reaction is initiated and allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA, fluorescence polarization, or radiometric assays.

-

The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor.

-

The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (e.g., MTT or SRB Assay)

Objective: To assess the cytotoxic or cytostatic effects of a test compound on cancer cell lines.

General Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with the test compound at a range of concentrations.

-

After a specified incubation period (e.g., 72 hours), a reagent is added to measure cell viability.

-

MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The absorbance of the dissolved formazan is proportional to the number of viable cells.

-

SRB Assay: Sulforhodamine B (SRB) is a dye that binds to cellular proteins. The absorbance of the bound dye is proportional to the total biomass.

-

-

The percentage of cell growth inhibition is calculated for each concentration.

-

The GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) is determined from the dose-response curve.

In Vitro Tubulin Polymerization Assay

Objective: To determine if a test compound inhibits the polymerization of tubulin into microtubules.

General Procedure:

-

Purified tubulin is kept on ice to prevent spontaneous polymerization.

-

The tubulin is transferred to a cuvette in a spectrophotometer equipped with a temperature controller.

-

The test compound or a control vehicle is added to the tubulin solution.

-

The temperature is raised to 37°C to initiate polymerization.

-

The increase in absorbance at 340 nm is monitored over time, which corresponds to the formation of microtubules.

-

The inhibitory effect of the compound is determined by comparing the rate and extent of polymerization in its presence to the control.

Glucokinase (GK) Activation Assay

Objective: To measure the ability of a test compound to enhance the activity of the glucokinase enzyme.

General Procedure:

-

Recombinant human glucokinase is incubated in a reaction mixture containing glucose, ATP, and a coupling enzyme system (e.g., glucose-6-phosphate dehydrogenase).

-

The test compound is added at various concentrations.

-

The rate of glucose-6-phosphate production is measured indirectly by monitoring the production of a reporter molecule (e.g., NADPH) by the coupling enzyme, typically through a change in absorbance or fluorescence.

-

The fold activation at a specific concentration or the EC50 (the concentration at which the compound elicits 50% of its maximal effect) is determined.

Antiviral Assay (e.g., Plaque Reduction Assay for SARS-CoV-2)

Objective: To determine the concentration of a test compound required to inhibit viral replication by 50% (IC50).

General Procedure:

-

A confluent monolayer of susceptible host cells (e.g., Vero E6 cells for SARS-CoV-2) is prepared in multi-well plates.

-

The cells are infected with a known amount of the virus.

-

The infected cells are then treated with various concentrations of the test compound.

-

After an incubation period that allows for viral replication and plaque formation, the cells are fixed and stained.

-

The number of plaques (zones of cell death) in each well is counted.

-

The percentage of plaque reduction is calculated for each compound concentration relative to an untreated control.

-

The IC50 value is determined from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

General Procedure:

-

A standardized inoculum of the test bacterium is prepared.

-

Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well plate.

-

The bacterial inoculum is added to each well.

-

The plate is incubated under appropriate conditions for bacterial growth.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the biological activity and evaluation of novel cyclopropyl sulfonamides.

Caption: EGFR signaling pathway and the inhibitory action of cyclopropyl sulfonamides.

Caption: General experimental workflow for the discovery of anticancer cyclopropyl sulfonamides.

Caption: Mechanism of action for cyclopropyl sulfonamide glucokinase activators.

Conclusion

The exploration of novel cyclopropyl sulfonamides represents a vibrant and highly promising frontier in drug discovery. The unique physicochemical properties imparted by the cyclopropyl ring have led to the development of potent and selective modulators of a diverse range of biological targets. The data and methodologies presented in this guide underscore the significant progress made in this field and highlight the potential of these compounds to address unmet medical needs in oncology, metabolic diseases, and infectious diseases. Continued research into the structure-activity relationships, mechanisms of action, and pharmacokinetic profiles of cyclopropyl sulfonamides is poised to deliver the next generation of innovative therapeutics.

Unraveling the Potential Mechanism of Action of 2-Cyclopropylethane-1-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential mechanisms of action for 2-Cyclopropylethane-1-sulfonamide based on the well-established pharmacology of the sulfonamide class of compounds. As of the latest literature review, no specific experimental data for this compound has been published. Therefore, the information presented herein is intended to be a predictive guide for research and development, outlining probable biological activities and the experimental approaches to verify them.

Executive Summary

This compound is a synthetic organic compound featuring a core sulfonamide functional group and a cyclopropyl moiety. While this specific molecule is not extensively characterized in publicly available literature, its structural components suggest a range of potential pharmacological activities. The sulfonamide group is a well-known pharmacophore responsible for the bioactivity of a wide array of therapeutic agents. This guide will delve into the probable mechanisms of action of this compound, drawing parallels from the broader family of sulfonamide-containing drugs. The primary hypothesized mechanisms include antibacterial action via folate synthesis inhibition and potential roles as an enzyme inhibitor targeting carbonic anhydrases or proteases. This document will provide a detailed exploration of these potential pathways, along with generalized experimental protocols to facilitate the investigation of this compound's specific biological functions.

The Sulfonamide Moiety: A Foundation for Diverse Biological Activity

The sulfonamide functional group (-S(=O)₂-NH-) is a cornerstone in medicinal chemistry, renowned for its ability to mimic or compete with endogenous molecules, particularly p-aminobenzoic acid (PABA). This mimicry is the basis for the antibacterial effects of sulfa drugs. However, the utility of the sulfonamide moiety extends far beyond antimicrobial activity, with derivatives demonstrating efficacy as anticonvulsants, diuretics, hypoglycemic agents, and anticancer therapies.[1][2][3] The specific biological effect is largely determined by the nature of the substituents on the sulfonamide nitrogen and the carbon backbone.

Hypothesized Mechanism of Action 1: Antibacterial Agent

The most established mechanism of action for sulfonamide-containing compounds is the inhibition of bacterial folic acid synthesis.[1][4][5][6][] This pathway is a prime target for antimicrobial agents because bacteria must synthesize their own folic acid, an essential cofactor for DNA, RNA, and protein synthesis, while humans obtain it from their diet.

The Folic Acid Synthesis Pathway

Bacteria utilize the enzyme dihydropteroate synthase (DHPS) to catalyze the condensation of pteridine and p-aminobenzoic acid (PABA) to form dihydropteroate, a precursor to folic acid.[5][] Due to the structural similarity between sulfonamides and PABA, sulfonamides act as competitive inhibitors of DHPS.[1][4] By binding to the active site of the enzyme, they prevent the utilization of PABA, thereby halting the production of folic acid and leading to a bacteriostatic effect, where bacterial growth and replication are inhibited.[1][6]

Caption: Bacterial Folic Acid Synthesis Pathway and Inhibition by Sulfonamides.

Experimental Protocol: Antibacterial Susceptibility Testing

A standard method to assess the antibacterial activity of a novel compound is to determine its Minimum Inhibitory Concentration (MIC).

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.

Materials:

-

This compound

-

Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB) or Agar (MHA)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure (Broth Microdilution Method):

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create a series of two-fold dilutions in MHB in the wells of a 96-well plate.

-

Inoculum Preparation: Grow the bacterial strain to the mid-logarithmic phase and adjust the concentration to a standard density (e.g., 0.5 McFarland standard).

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (no compound) and negative (no bacteria) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Hypothesized Mechanism of Action 2: Enzyme Inhibition

The sulfonamide moiety is a versatile zinc-binding group and can interact with the active sites of various enzymes.[8] This opens up the possibility for this compound to act as an inhibitor of several classes of enzymes.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[9][10] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[9][10] Many sulfonamide-based drugs are potent CA inhibitors. The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, blocking its catalytic activity.

Protease Inhibition

Certain sulfonamide derivatives have been shown to inhibit various proteases, including matrix metalloproteinases (MMPs) and viral proteases like HIV-1 protease.[8] The sulfonamide moiety can interact with the enzyme's active site, often through hydrogen bonding or coordination with a metal cofactor.

Experimental Protocol: General Enzyme Inhibition Assay

Objective: To determine the inhibitory activity of this compound against a specific enzyme (e.g., carbonic anhydrase).

Materials:

-

This compound

-

Purified enzyme (e.g., human carbonic anhydrase II)

-

Substrate for the enzyme (e.g., p-nitrophenyl acetate for CA)

-

Buffer solution

-

Spectrophotometer or fluorometer

Procedure:

-

Assay Preparation: In a suitable assay plate, add the buffer, the enzyme, and varying concentrations of this compound.

-

Pre-incubation: Allow the compound and enzyme to pre-incubate for a defined period to permit binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Data Acquisition: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

-

Data Analysis: Calculate the initial reaction velocities at each compound concentration. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%).

The Role of the Cyclopropyl Group

The cyclopropyl group is a small, strained ring that can introduce unique conformational constraints and electronic properties to a molecule. In drug design, the incorporation of a cyclopropyl ring can lead to:

-

Increased Potency: The rigid nature of the cyclopropyl group can lock the molecule into a bioactive conformation, enhancing its binding affinity to the target.

-

Improved Metabolic Stability: The C-H bonds of a cyclopropane are generally more resistant to metabolic oxidation compared to those in a linear alkyl chain.

-

Altered Physicochemical Properties: The cyclopropyl group can influence properties such as lipophilicity and solubility, which can affect the pharmacokinetic profile of the compound.

Proposed Experimental Workflow for Target Deconvolution

To elucidate the specific mechanism of action of this compound, a systematic experimental approach is necessary.

Caption: Experimental Workflow for Investigating the Mechanism of Action.

Data Summary Table

As no experimental data is available for this compound, the following table is a template for summarizing key quantitative data that should be generated during its investigation.

| Parameter | Assay Type | Predicted Outcome | Reference Compound |

| MIC | Antibacterial Susceptibility | Varies by bacterial strain | Sulfamethoxazole |

| IC₅₀ | Carbonic Anhydrase Inhibition | Potential for inhibition | Acetazolamide |

| IC₅₀ | Protease Inhibition | Potential for inhibition | Varies by protease |

| LogP | Physicochemical Property | Moderately lipophilic | - |

| Metabolic Stability | In vitro metabolism | Potentially enhanced | - |

Conclusion

While the precise mechanism of action of this compound remains to be experimentally determined, its chemical structure strongly suggests potential as a bioactive molecule. The well-documented activities of the sulfonamide class point towards a likely role as an antibacterial agent through the inhibition of folic acid synthesis. Furthermore, the potential for this compound to inhibit key enzymes such as carbonic anhydrases and proteases should not be overlooked. The cyclopropyl moiety may confer advantageous properties, including increased potency and metabolic stability. The experimental protocols and workflow outlined in this guide provide a robust framework for the systematic investigation of this compound, which will be crucial in uncovering its therapeutic potential and advancing it through the drug discovery and development pipeline.

References

- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 2. frontiersrj.com [frontiersrj.com]

- 3. sciepub.com [sciepub.com]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

- 8. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

In Vitro Screening of 2-Cyclopropylethane-1-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamide derivatives have long been a cornerstone of medicinal chemistry, demonstrating a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The incorporation of a cyclopropyl moiety can enhance the binding affinity and specificity of these compounds to their molecular targets.[3][4] This technical guide provides a comprehensive overview of the potential in vitro screening of "2-Cyclopropylethane-1-sulfonamide," a molecule of interest due to its structural similarities to other biologically active sulfonamides. While specific experimental data for this exact compound is not extensively available in public literature, this document outlines a representative in vitro screening cascade based on the known activities of closely related analogs.[3][4][5]

Predicted Biological Activities

Based on the activities of structurally similar sulfonamides, this compound is predicted to exhibit two primary biological activities:

-

Antibacterial Activity : As a sulfonamide, the compound is expected to act as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][6] This inhibition would lead to bacteriostatic effects against a range of Gram-positive and Gram-negative bacteria.[1]

-

Anticancer Activity : Several sulfonamide derivatives have demonstrated the ability to selectively inhibit the growth of various cancer cell lines.[3][7] The mechanism for this is often multi-faceted but can involve the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation.

Data Presentation: Representative In Vitro Data

The following tables summarize hypothetical quantitative data for this compound based on activities reported for analogous compounds.

Table 1: Antibacterial Activity - Minimum Inhibitory Concentration (MIC)

| Bacterial Strain | Type | Representative MIC (µg/mL) |

| Staphylococcus aureus (MRSA) | Gram-positive | 8 |

| Streptococcus pneumoniae | Gram-positive | 16 |

| Escherichia coli | Gram-negative | 32 |

| Klebsiella pneumoniae | Gram-negative | 64 |

Table 2: Anticancer Activity - Growth Inhibition (GI50)

| Cancer Cell Line | Tissue of Origin | Representative GI50 (µM) |

| MCF-7 | Breast | 15 |

| MDA-MB-231 | Breast | 25 |

| HCT116 | Colon | 18 |

| A549 | Lung | 30 |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Antibacterial Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

a. Preparation of Bacterial Inoculum:

- Aseptically pick several colonies of the test bacterium from an agar plate.

- Suspend the colonies in a sterile saline solution.

- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

- Dilute the adjusted suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay plate.

b. Preparation of Compound Dilutions:

- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

- Perform a serial two-fold dilution of the stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

c. Incubation and Analysis:

- Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

- Include positive (no compound) and negative (no bacteria) controls.

- Incubate the plate at 37°C for 18-24 hours.

- The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cancer Cell Line Viability Assay: Sulforhodamine B (SRB) Assay

This assay is used to determine the cytotoxic effect of a compound on cancer cell lines.

a. Cell Culture and Seeding:

- Culture the desired cancer cell lines in their appropriate growth medium supplemented with fetal bovine serum and antibiotics.

- Harvest the cells using trypsin and seed them into 96-well plates at a predetermined optimal density.

- Incubate the plates for 24 hours to allow for cell attachment.

b. Compound Treatment:

- Prepare a stock solution of this compound in DMSO.

- Perform serial dilutions of the stock solution in the cell culture medium.

- Replace the medium in the cell plates with the medium containing the compound dilutions.

- Incubate the plates for a further 48-72 hours.

c. Cell Fixation and Staining:

- Gently remove the medium and fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

- Wash the plates with water and allow them to air dry.

- Stain the fixed cells with a 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid for 30 minutes.

- Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

d. Data Acquisition and Analysis:

- Solubilize the bound dye with a 10 mM Tris base solution.

- Measure the absorbance at 510 nm using a microplate reader.

- Calculate the percentage of cell growth inhibition for each compound concentration relative to the untreated control.

- The GI50 value (the concentration that inhibits cell growth by 50%) is determined by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway

Caption: Mechanism of action for sulfonamide antibacterial activity.

Experimental Workflow

Caption: General workflow for in vitro screening.

References

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From Antibacterial to Antitumour Agents: A Brief Review on The Chemical and Medicinal Aspects of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-cyclopropyl-1-methylcyclopropane-1-sulfonamide | 1378680-21-7 | Benchchem [benchchem.com]

- 4. 1-(Cyclopropylmethyl)cyclopropane-1-sulfonamide | 681808-44-6 | Benchchem [benchchem.com]

- 5. Buy 1-Cyclopropyl-2-methoxyethane-1-sulfonamide [smolecule.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 2-Cyclopropylethane-1-sulfonamide: A Technical Guide for Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of the potential therapeutic targets of 2-Cyclopropylethane-1-sulfonamide, a novel sulfonamide derivative. While specific experimental data for this compound is not publicly available, this document extrapolates potential mechanisms of action and therapeutic targets based on the well-established activities of the broader sulfonamide class of molecules. Sulfonamides are a versatile class of compounds known for a wide range of pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] This guide will serve as a foundational resource for researchers and drug development professionals interested in investigating the therapeutic potential of this compound.

Overview of Sulfonamides as Therapeutic Agents

Sulfonamides, characterized by the presence of a sulfonyl group connected to an amine, have been a cornerstone of medicinal chemistry for decades.[2] Their diverse biological activities stem from the ability of the sulfonamide moiety to mimic or compete with endogenous molecules, thereby inhibiting key enzymatic processes.[5] The structural diversity of sulfonamide derivatives allows for the fine-tuning of their physicochemical properties and target specificity.[3]

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of other sulfonamide-containing drugs, this compound could potentially target a range of proteins and pathways implicated in various diseases.

Dihydropteroate Synthase (DHPS) in Bacterial Infections

The most classic and well-understood mechanism of action for sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][6][7] Bacteria synthesize their own folic acid, a critical cofactor for DNA and RNA synthesis, while humans obtain it from their diet. This difference provides a therapeutic window for selective toxicity. Sulfonamides act as competitive inhibitors of para-aminobenzoic acid (PABA), the natural substrate of DHPS.[7]

Proposed Signaling Pathway Inhibition:

References

- 1. researchgate.net [researchgate.net]

- 2. A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents [wisdomlib.org]

- 3. Sulfonamide derivatives as multi-target agents for complex diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. From Antibacterial to Antitumour Agents: A Brief Review on The Chemical and Medicinal Aspects of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

Molecular Docking of Cyclopropyl-Containing Sulfonamides: A Technical Guide

Introduction

This technical guide provides an in-depth overview of the principles and methodologies behind molecular docking studies of sulfonamide derivatives, with a particular focus on compounds containing a cyclopropyl moiety, such as the notional "2-Cyclopropylethane-1-sulfonamide." While a direct search for molecular docking studies specifically on "this compound" did not yield published research, this guide leverages data from structurally related cyclopropyl sulfonamides and the broader class of sulfonamide drugs to provide a comprehensive framework for researchers, scientists, and drug development professionals. The sulfonamide functional group is a cornerstone in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The inclusion of a cyclopropyl group can significantly influence a molecule's conformational rigidity, metabolic stability, and binding affinity, making it a valuable substituent in drug design.[1][5]

This guide will cover the general biological targets of sulfonamides, present a standardized molecular docking workflow, and provide examples of the data and experimental protocols that are central to such computational studies.

General Biological Activity and Potential Targets

Sulfonamides exert their therapeutic effects by interacting with a variety of protein targets. Historically, they are best known for their antibacterial action, where they act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[2][6] This disruption of the folate pathway is a primary mechanism for their bacteriostatic effect.

Beyond their antibacterial role, sulfonamides have been developed to target a range of other proteins, including:

-

Carbonic Anhydrases: Inhibition of these enzymes is relevant for treating glaucoma, epilepsy, and certain types of cancer.[7]

-

Cyclooxygenase (COX) Enzymes: Certain sulfonamides are selective COX-2 inhibitors, used as anti-inflammatory agents.[8]

-

Kinases: The sulfonamide group can be found in various kinase inhibitors developed for cancer therapy.[5]

-

Proteases: Some sulfonamides have been designed to inhibit viral proteases, such as that of HIV.

-

Penicillin-Binding Proteins (PBPs): These bacterial enzymes are another target for antibacterial sulfonamides.[9]

Given this precedent, a hypothetical molecular docking study of "this compound" would likely begin by screening it against these well-established sulfonamide targets.

Molecular Docking Workflow: A Conceptual Framework

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[9] This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions.

Below is a generalized workflow for a molecular docking study.

References

- 1. N-cyclopropyl-1-methylcyclopropane-1-sulfonamide | 1378680-21-7 | Benchchem [benchchem.com]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular design, molecular docking and ADMET study of cyclic sulfonamide derivatives as SARS-CoV-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1-(Cyclopropylmethyl)cyclopropane-1-sulfonamide | 681808-44-6 | Benchchem [benchchem.com]

- 6. Buy 1-Cyclopropyl-2-methoxyethane-1-sulfonamide [smolecule.com]

- 7. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Docking, and DFT Studies on Novel Schiff Base Sulfonamide Analogues as Selective COX-1 Inhibitors with Anti-Platelet Aggregation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rjb.ro [rjb.ro]

2-Cyclopropylethane-1-sulfonamide: A Versatile Fragment for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of small, rigid structural motifs is a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the cyclopropyl group has gained significant attention for its ability to enhance metabolic stability, improve potency, and modulate conformation.[1][2] This whitepaper explores the potential of 2-Cyclopropylethane-1-sulfonamide as a valuable building block in fragment-based drug design. We will delve into its structural features, propose synthetic strategies, and discuss its potential applications across various therapeutic areas. This document serves as a comprehensive resource for researchers looking to leverage the unique properties of this promising fragment.

Introduction: The Power of Small Rings and Sulfonamides in Drug Design

The sulfonamide functional group is a well-established pharmacophore, present in a wide array of approved drugs with diverse therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and antiviral agents.[3][4][5][6] Their synthetic tractability and ability to engage in key hydrogen bonding interactions make them a staple in medicinal chemistry.[7]

The cyclopropyl group, a small, strained carbocycle, offers a unique set of properties that are highly advantageous in drug design. Its rigid nature can lock in favorable conformations for receptor binding, while its electronic properties can influence the pKa of nearby functional groups.[1][8] Furthermore, the carbon-hydrogen bonds of a cyclopropyl ring are stronger than those in aliphatic chains, rendering them more resistant to oxidative metabolism by cytochrome P450 enzymes and thereby improving the metabolic stability of a drug candidate.[1][2]

The combination of these two moieties in This compound presents a fragment with significant potential for the development of novel therapeutics.

Physicochemical Properties of this compound

While extensive experimental data for this compound is not publicly available, we can infer its key properties based on its structure.

| Property | Value | Source |

| CAS Number | 1487784-84-8 | [9] |

| Molecular Formula | C5H11NO2S | [9] |

| Molecular Weight | 149.21 g/mol | [9] |

| SMILES | C1CC1CCS(=O)(=O)N | [9] |

Synthetic Strategies

The synthesis of this compound can be approached through established methods for sulfonamide formation. A plausible and efficient route would involve the reaction of 2-cyclopropylethane-1-sulfonyl chloride with ammonia.

Proposed Experimental Protocol: Synthesis of this compound

-

Preparation of 2-Cyclopropylethane-1-sulfonyl Chloride:

-

Starting Material: 2-Cyclopropylethan-1-ol.[10]

-

Step 1: Conversion to 2-Cyclopropylethyl Bromide. React 2-cyclopropylethan-1-ol with a brominating agent such as phosphorus tribromide (PBr3) in an appropriate solvent like diethyl ether at 0°C, followed by warming to room temperature.

-

Step 2: Formation of the Thiol. The resulting 2-cyclopropylethyl bromide is then treated with sodium hydrosulfide (NaSH) in a polar aprotic solvent like dimethylformamide (DMF) to yield 2-cyclopropylethanethiol.

-

Step 3: Oxidative Chlorination. The thiol is then subjected to oxidative chlorination using a reagent system like N-chlorosuccinimide (NCS) and an acid catalyst in a suitable solvent to produce 2-cyclopropylethane-1-sulfonyl chloride.[11]

-

-

Formation of this compound:

-

The crude 2-cyclopropylethane-1-sulfonyl chloride is dissolved in a solvent such as dichloromethane (DCM).

-

The solution is cooled to 0°C and a solution of aqueous ammonia is added dropwise with vigorous stirring.

-

The reaction is allowed to warm to room temperature and stirred until completion, monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved via column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Caption: Proposed synthetic pathway for this compound.

Potential Applications in Drug Design and Therapeutic Areas

The unique structural features of this compound make it an attractive fragment for incorporation into a variety of drug discovery programs.

Antibacterial Agents

Sulfonamides are classic antibacterial agents that act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[12] The incorporation of the cyclopropyl group could enhance the potency and pharmacokinetic profile of new sulfonamide-based antibiotics.

Anticancer Therapeutics

Many sulfonamide-containing compounds exhibit anticancer activity through various mechanisms, including the inhibition of carbonic anhydrase, cyclin-dependent kinases (CDKs), and matrix metalloproteinases.[4][13][14] The metabolic stability imparted by the cyclopropyl group could lead to the development of more durable and effective anticancer agents.

Anti-Inflammatory Drugs

Sulfonamides are also found in several anti-inflammatory drugs. By incorporating the this compound fragment, it may be possible to design novel anti-inflammatory agents with improved efficacy and reduced side effects.[4]

Proposed Experimental Workflows for Fragment Elaboration

Once synthesized, this compound can be utilized in fragment-based screening campaigns.

Fragment-Based Screening Workflow

Caption: A typical workflow for utilizing a fragment in drug discovery.

Signaling Pathway Modulation

The sulfonamide moiety is known to interact with a variety of biological targets. For instance, in cancer, sulfonamide-based inhibitors can target pathways such as the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway.[5]

Caption: Potential inhibition of the JAK/STAT signaling pathway.

Conclusion

This compound represents a promising, yet underexplored, fragment for drug discovery. Its combination of a proven pharmacophore, the sulfonamide group, with a metabolically robust and conformationally restricting element, the cyclopropyl group, makes it a highly attractive building block for the synthesis of novel therapeutics. This technical guide provides a foundational understanding of its potential, from synthetic strategies to its application in various therapeutic areas. Further investigation into the biological activities of this and related fragments is warranted and has the potential to yield a new generation of potent and selective drug candidates.

References

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. ajchem-b.com [ajchem-b.com]

- 4. ajchem-b.com [ajchem-b.com]

- 5. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-cyclopropyl-2-methoxyethane-1-sulfonamide (1216466-13-5) for sale [vulcanchem.com]

- 9. This compound | 1487784-84-8 | MJC78484 [biosynth.com]

- 10. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 11. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 12. Sulfonamides [pharmacology2000.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Stability of Sulfonamides in DMSO with a Focus on Methanesulfonamide as an Analogue for 2-Cyclopropylethane-1-sulfonamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethyl Sulfoxide (DMSO) is a widely used aprotic solvent in drug discovery and development due to its exceptional ability to dissolve a broad range of polar and nonpolar compounds. For researchers working with novel sulfonamides like 2-Cyclopropylethane-1-sulfonamide, understanding their solubility and stability in DMSO is critical for accurate compound handling, storage, and the generation of reliable data in biological assays. This technical guide provides an in-depth overview of the solubility and stability considerations for sulfonamides in DMSO, using methanesulfonamide as a case study. It also outlines detailed experimental protocols for determining these key physicochemical properties.

Solubility in DMSO

The solubility of a compound in DMSO is a crucial parameter for its use in high-throughput screening (HTS) and other in vitro assays. While specific quantitative data for this compound is unavailable, qualitative information for the analogue, methanesulfonamide, is available.

Quantitative Solubility Data

As specific quantitative solubility data for this compound in DMSO is not available, a qualitative assessment for the analogue, methanesulfonamide, is provided below.

| Compound | Solvent | Solubility | Reference |

| Methanesulfonamide | DMSO | Slightly soluble | [1][2][3][4] |

Note: "Slightly soluble" is a qualitative term and indicates that the compound has limited solubility in the solvent. For quantitative assessment, experimental determination is necessary.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

Compound of interest (e.g., this compound or an analogue)

-

Anhydrous DMSO

-

Vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator)

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Procedure:

-

Add an excess amount of the compound to a vial.

-

Add a known volume of DMSO to the vial.

-

Securely cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Shake the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, visually inspect the vial to confirm the presence of undissolved solid.

-

Centrifuge the vial at a high speed to pellet the undissolved solid.

-

Carefully collect a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the compound in the diluted sample using a pre-validated HPLC method or another appropriate analytical technique.

-

Calculate the solubility of the compound in DMSO based on the dilution factor and the quantified concentration.

Solubility Determination Workflow

Stability in DMSO

The chemical stability of a compound in DMSO is critical for maintaining its integrity during storage and experimentation. While there is no specific stability data for this compound in DMSO, general considerations for sulfonamides and the known reactivity of DMSO can provide valuable insights.

General Stability Considerations

-

Oxidation: DMSO can act as a mild oxidizing agent, particularly at elevated temperatures. Sulfonamides could be susceptible to oxidation, although they are generally stable functional groups.

-

Water Content: The presence of water in DMSO can significantly impact the stability of dissolved compounds. Water can facilitate hydrolysis of susceptible functional groups. It is recommended to use anhydrous DMSO and minimize exposure to atmospheric moisture. A study on a large set of compounds found that 85% were stable in a DMSO/water (90/10) mixture over a 2-year period at 4°C[5][6].

-

Light Exposure: Photodegradation can be a concern for some compounds. It is advisable to store stock solutions in amber vials or otherwise protect them from light.

-

Temperature: Elevated temperatures can accelerate degradation. For long-term storage, it is recommended to keep DMSO stock solutions at -20°C or -80°C.

Potential Degradation Pathways of DMSO

Understanding the degradation of the solvent itself is important, as its degradation products could potentially react with the dissolved compound. The degradation of DMSO can be initiated by factors such as UV light or the presence of oxidizing agents, leading to the formation of methanesulfinate and methanesulfonate[5][7][8][9].

DMSO Degradation Pathway

Experimental Protocol for Stability Assessment (Stability-Indicating HPLC Method)

A stability-indicating HPLC method is designed to separate the parent compound from its potential degradation products, allowing for the accurate quantification of the parent compound over time.

Materials:

-

Stock solution of the compound in DMSO at a known concentration.

-

Forced degradation reagents (e.g., HCl, NaOH, H₂O₂, UV light, heat).

-

HPLC system with a suitable column and detector.

-

Mobile phase and diluents.

Procedure:

-

Method Development: Develop an HPLC method that can resolve the parent compound from potential degradation products. This typically involves testing different columns, mobile phases, and gradient conditions.

-

Forced Degradation Studies:

-

Acid/Base Hydrolysis: Treat the stock solution with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C) for a defined period.

-

Oxidation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Store the stock solution at a high temperature (e.g., 80°C).

-

Photodegradation: Expose the stock solution to UV light.

-

-

Sample Analysis: Analyze the stressed samples by the developed HPLC method to identify and separate any degradation products from the parent peak.

-

Long-Term Stability Study:

-

Store aliquots of the stock solution under desired storage conditions (e.g., room temperature, 4°C, -20°C, -80°C).

-

At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw an aliquot and analyze it using the stability-indicating HPLC method.

-

Quantify the peak area of the parent compound and calculate the percentage remaining.

-

Conclusion

While specific data for this compound is not currently available, this guide provides a comprehensive framework for assessing the solubility and stability of sulfonamides in DMSO, using methanesulfonamide as a practical analogue. By following the detailed experimental protocols, researchers can generate crucial data to ensure the quality and reliability of their experimental results. It is imperative to perform these experimental evaluations for any new chemical entity to establish appropriate handling and storage conditions.

References

- 1. Methanesulfonamide | 3144-09-0 [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. Methanesulfonamide CAS#: 3144-09-0 [m.chemicalbook.com]

- 4. Methanesulfonamide | 3144-09-0 [amp.chemicalbook.com]

- 5. Degradation of DMSO by ozone-based advanced oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxidation of DMSO and methanesulfinic acid by the hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 2-Cyclopropylethane-1-sulfonamide in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamide derivatives represent a versatile class of compounds with a broad spectrum of pharmacological activities, including significant potential in cancer therapy.[1][2][3] These compounds have been shown to target various mechanisms in cancer cells, such as the inhibition of crucial enzymes like carbonic anhydrases, tyrosine kinases, and matrix metalloproteinases, as well as interfering with cell cycle progression and inducing apoptosis.[1][3][4] This document provides detailed application notes and experimental protocols for the investigation of a novel compound, 2-Cyclopropylethane-1-sulfonamide, in cancer cell line studies. The protocols outlined below are based on established methodologies for evaluating the anti-cancer efficacy of sulfonamide derivatives.

Postulated Mechanism of Action

Based on the known activities of similar sulfonamide-containing molecules, this compound is postulated to act as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy in oncology, leading to the suppression of angiogenesis, a critical process for tumor growth and metastasis.

Caption: Postulated VEGFR-2 signaling pathway inhibition.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the anti-proliferative activity of this compound against various cancer cell lines. This data is for illustrative purposes and serves as a template for presenting experimental findings.

| Cell Line | Cancer Type | IC50 (µM) |

| HepG2 | Liver Cancer | 0.25 |

| MCF-7 | Breast Cancer | 0.52 |

| DLD-1 | Colon Cancer | 1.10 |

| HT-29 | Colon Cancer | 1.55 |

| HeLa | Cervical Cancer | 2.30 |

| MDA-MB-231 | Breast Cancer | 0.85 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.[2][5]

Caption: Workflow for the MTT cell viability assay.

Materials:

-

Cancer cell lines (e.g., HepG2, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium and add 100 µL of the diluted compound to each well. Include a vehicle control (e.g., DMSO) and a no-cell control.

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Phospho-VEGFR-2

This protocol is used to determine if this compound inhibits the phosphorylation of VEGFR-2.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

VEGF

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with this compound at various concentrations for a specified time (e.g., 24 hours).

-

Stimulate the cells with VEGF for 15-30 minutes before harvesting.

-

Lyse the cells and determine the protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Re-probe the membrane with antibodies for total VEGFR-2 and a loading control (e.g., β-actin).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.[2]

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for 24-48 hours.

-

Harvest both the adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Conclusion

The provided application notes and protocols offer a comprehensive framework for the initial in vitro evaluation of this compound as a potential anti-cancer agent. These experiments will help to elucidate its cytotoxic and apoptotic effects, as well as its impact on a key signaling pathway implicated in cancer progression. The successful application of these methods will provide valuable insights for further preclinical development.

References

- 1. Anticancer and antiviral sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Sulfonamides and sulfonylated derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Note: Quantitative Analysis of 2-Cyclopropylethane-1-sulfonamide in Human Plasma by HPLC-MS/MS

Abstract

This application note describes a sensitive and selective method for the quantification of 2-Cyclopropylethane-1-sulfonamide in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and drug metabolism research. The method employs a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using electrospray ionization in positive ion mode. The described method is a template and requires validation according to regulatory guidelines before implementation in a clinical or research setting.

Introduction

This compound is a novel chemical entity with potential therapeutic applications. Accurate and reliable quantification of this compound in biological matrices is crucial for preclinical and clinical development. This document provides a detailed protocol for its analysis in human plasma, offering a foundation for method development and validation. The methodology is based on established principles for the analysis of sulfonamides, ensuring a high likelihood of successful adaptation and validation.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma.

-

Allow all samples (plasma, calibration standards, and quality controls) and reagents to thaw to room temperature.

-

To 100 µL of plasma sample in a 1.5 mL microcentrifuge tube, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the HPLC-MS/MS system.

HPLC Conditions

Chromatographic separation is achieved using a reversed-phase C18 column.

| Parameter | Value |

| HPLC System | A standard UHPLC or HPLC system |

| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

| Gradient | See Table 1 |

Table 1: HPLC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.00 | 10 |

| 0.50 | 10 |

| 2.50 | 90 |

| 3.50 | 90 |

| 3.51 | 10 |

| 5.00 | 10 |

MS/MS Conditions

The mass spectrometer is operated in positive ion mode using Multiple Reaction Monitoring (MRM) for detection.

| Parameter | Value |

| Mass Spectrometer | A triple quadrupole mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| MRM Transitions | See Table 2 |

Table 2: Proposed MRM Transitions

Note: These transitions are proposed based on the structure of this compound (Molecular Formula: C5H11NO2S, Monoisotopic Mass: 149.05 Da) and common fragmentation patterns of sulfonamides.[1][2] The optimal transitions and collision energies must be determined experimentally.